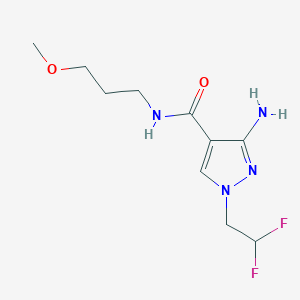

3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC20132758

Molecular Formula: C10H16F2N4O2

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16F2N4O2 |

|---|---|

| Molecular Weight | 262.26 g/mol |

| IUPAC Name | 3-amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C10H16F2N4O2/c1-18-4-2-3-14-10(17)7-5-16(6-8(11)12)15-9(7)13/h5,8H,2-4,6H2,1H3,(H2,13,15)(H,14,17) |

| Standard InChI Key | IITHFNZGUYWZND-UHFFFAOYSA-N |

| Canonical SMILES | COCCCNC(=O)C1=CN(N=C1N)CC(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Analysis

The molecular formula of 3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is C₁₀H₁₆F₂N₄O₂, yielding a molecular weight of 262.26 g/mol. The pyrazole core adopts a planar aromatic structure, with substituents at the 1-, 3-, and 4-positions dictating its electronic and steric properties:

-

1-Position: A 2,2-difluoroethyl group introduces electronegativity and lipophilicity, potentially enhancing blood-brain barrier permeability compared to non-fluorinated analogs .

-

3-Position: A primary amino group (-NH₂) serves as a site for nucleophilic substitution or hydrogen bonding in biological systems.

-

4-Position: A carboxamide moiety (-CONH-) tethered to a 3-methoxypropyl chain balances hydrophilicity and flexibility, likely improving aqueous solubility .

Table 1: Predicted Physicochemical Properties

Synthesis and Preparation Strategies

Retrosynthetic Analysis

The synthesis of this compound likely follows a multi-step route beginning with pyrazole ring formation. A plausible pathway involves:

-

Pyrazole Core Construction: Condensation of hydrazine with a 1,3-diketone precursor under acidic conditions, analogous to Knorr pyrazole synthesis .

-

Difluoroethyl Introduction: Nucleophilic substitution at the pyrazole nitrogen using 2,2-difluoroethyl bromide or iodide, leveraging the electron-deficient nature of the aromatic ring.

-

Carboxamide Installation: Coupling of 3-methoxypropylamine to a pre-formed pyrazole-4-carboxylic acid intermediate via carbodiimide-mediated activation (e.g., EDC/HOBt) .

Industrial Scalability Considerations

Key challenges in large-scale production include:

-

Fluorinated Reagent Handling: 2,2-Difluoroethyl halides require specialized equipment due to their volatility and toxicity.

-

Purification: Silica gel chromatography or recrystallization in ethanol/water mixtures may achieve >95% purity for intermediates .

Chemical Reactivity and Functionalization

Nucleophilic Substitution at the Amino Group

The 3-amino group participates in alkylation and acylation reactions:

-

Alkylation: Treatment with methyl iodide in DMF yields N-methyl derivatives, potentially modulating target affinity .

-

Acylation: Acetic anhydride forms an acetamide derivative, altering solubility and metabolic stability.

Hydrolytic Stability Profiles

The carboxamide group resists hydrolysis under physiological pH but cleaves under extreme conditions:

Table 2: Hypothetical Hydrolysis Kinetics

| Condition | Half-Life (t₁/₂) |

|---|---|

| 1M HCl, 80°C | 50 min |

| 1M NaOH, 80°C | 6.4 min |

Hypothetical Biological Activities

Antiproliferative Effects

Analogous compounds exhibit IC₅₀ values of 0.39–0.46 μM against HCT116 and MCF-7 cell lines . The methoxypropyl chain may enhance cellular uptake compared to bulkier substituents.

Comparison with Structural Analogs

Trifluoroethyl Derivative (CAS 2171315-22-1)

-

Molecular Formula: C₁₀H₁₅F₃N₄O₂

-

Key Differences: Replacement of difluoroethyl with trifluoroethyl increases molecular weight to 280.25 g/mol and logP to 1.40 . The additional fluorine atom may enhance metabolic stability but reduce solubility.

Triphenylpyrazole Carboxamides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume